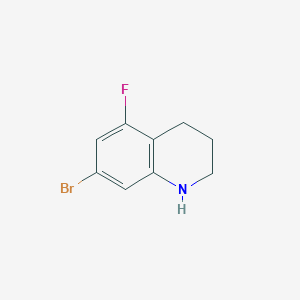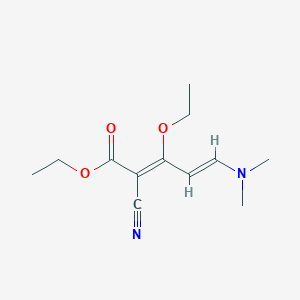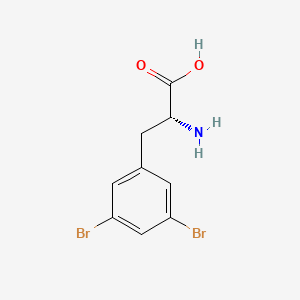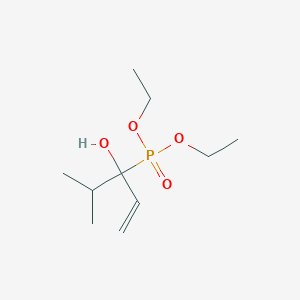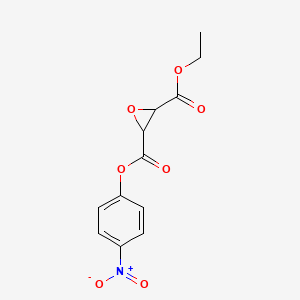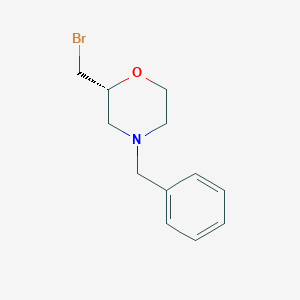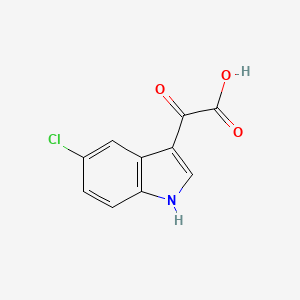
2-(5-Chloro-3-indolyl)-2-oxoacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-3-indolyl)-2-oxoacetic Acid is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-3-indolyl)-2-oxoacetic Acid typically involves the condensation of 5-chloroindole with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pH, and concentration of reactants to ensure a high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield different reduced forms, depending on the reducing agent used.
Substitution: The chloro group in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the indole ring.
Applications De Recherche Scientifique
2-(5-Chloro-3-indolyl)-2-oxoacetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-3-indolyl)-2-oxoacetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- 3-(5-Chloro-3-indolyl)propanoic Acid
- 2-(5-Chloro-3-indolyl)-2-hydroxy-1,3-indanedione
Comparison: 2-(5-Chloro-3-indolyl)-2-oxoacetic Acid is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H6ClNO3 |
|---|---|
Poids moléculaire |
223.61 g/mol |
Nom IUPAC |
2-(5-chloro-1H-indol-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(4-12-8)9(13)10(14)15/h1-4,12H,(H,14,15) |
Clé InChI |
YAVOOWMYDBLTGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


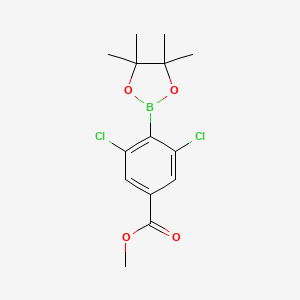
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-3-carboxamide](/img/structure/B12279562.png)
![7-fluoro-3-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12279568.png)
